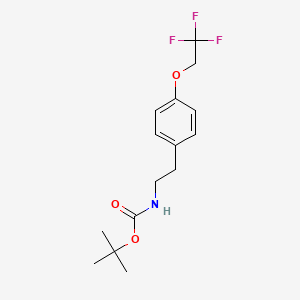
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves several steps. One common method includes the reaction of 4-(2,2,2-trifluoroethoxy)phenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: This compound is used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, making it useful in medicinal chemistry.
Comparison with Similar Compounds
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can be compared with other similar compounds such as:
- N-Boc-4-(2,2,2-trifluoroethoxy)aniline
- N-Boc-4-(2,2,2-trifluoroethoxy)benzylamine
These compounds share similar structural features but differ in their specific functional groups and reactivity.
Biological Activity
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interaction with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a Boc (tert-butyloxycarbonyl) protecting group, a trifluoroethoxy moiety, and a phenethylamine backbone. The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
-
G Protein-Coupled Receptors (GPCRs) :
- GPCRs are crucial targets in drug development. Compounds with similar structures have been shown to interact with various GPCRs, influencing pathways related to neurotransmission and hormonal responses .
- For instance, studies indicate that fluorinated compounds can modulate receptor activity through allosteric mechanisms or by acting as agonists/antagonists.
-
VEGFR-2 Inhibition :
- Recent research has highlighted that structurally related compounds can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis. For example, a related compound exhibited an IC50 value of 65 nM against VEGFR-2 . This suggests that this compound may also possess similar inhibitory properties.
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds with similar phenethylamine structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7. For instance, one study reported IC50 values of 21.00 µM and 26.10 µM against these cell lines respectively . This indicates potential applications in cancer therapy.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Direct Alkylation : Utilizing trifluoroethyl bromide with phenethylamine derivatives under basic conditions.
- Boc Protection : The amine group can be protected using Boc anhydride during the synthesis process to enhance stability and facilitate further reactions.
Case Studies
- In Vitro Studies :
- ADMET Properties :
Properties
Molecular Formula |
C15H20F3NO3 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(20)19-9-8-11-4-6-12(7-5-11)21-10-15(16,17)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
ZLJGXLWREKZZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















